molecular formula C14H9BrN2O3S B1391561 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde CAS No. 942920-59-4

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

Cat. No.: B1391561
CAS No.: 942920-59-4
M. Wt: 365.2 g/mol
InChI Key: UXCRRVPQCKBHRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde typically involves the functionalization of the 7-azaindole ring. One common method includes the use of lithium diisopropylamide in tetrahydrofuran at low temperatures, followed by the addition of N,N-dimethylformamide . The reaction is quenched with ammonium chloride and the product is extracted using ethyl acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction reactions modify the aldehyde group to form carboxylic acids or alcohols, respectively.

Scientific Research Applications

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-azaindole: Shares the azaindole core but lacks the phenylsulfonyl and carboxyaldehyde groups.

    1-Phenylsulfonyl-7-azaindole: Similar structure but without the bromine and carboxyaldehyde groups.

Uniqueness

4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCRRVPQCKBHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 3.56 mmol) was added dropwise to a solution of diisopropylamine (3.56 mmol) in anhydrous tetrahydrofuran (5 mL) at −78° C. under nitrogen. The reaction was stirred for 30 minutes at −78° C. and then a solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (2.97 mmol) in anhydrous tetrahydrofuran (1 mL) was added dropwise via syringe. The resulting reaction was stirred at −78° C. for 2 h and then a solution of N,N-dimethylformamide (11.88 mmol) in tetrahydrofuran (1 mL) was added dropwise by syringe. The reaction was stirred at −78° C. for 2 h and then quenched with saturated aqueous ammonium chloride solution (10 mL). The mixture was extracted with ethyl acetate (2×20 mL), and the combined organic layers were dried over magnesium sulfate and concentrated in vacuo. Purification by silica gel chromatography (Analogix IF280, 70-100% CH2Cl2/hexanes) afforded the title compound as a white solid (66%). ESMS [M+H]+: 365.0
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Quantity
3.56 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.97 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
11.88 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Reactant of Route 2
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4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Reactant of Route 3
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Reactant of Route 4
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4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Reactant of Route 5
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4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Reactant of Route 6
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4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde

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